molecular formula C15H11N3O4 B5660539 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Cat. No. B5660539
M. Wt: 297.26 g/mol
InChI Key: OQXCFTUTCCNAGQ-UHFFFAOYSA-N
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Description

2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as BHIM, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. BHIM is a hydrazone derivative of indole-3-carboxaldehyde and 2,4-dihydroxybenzohydrazide.

Scientific Research Applications

2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been extensively studied for its potential applications in various fields, including cancer therapy, antimicrobial activity, and antioxidant properties. Several studies have shown that 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and liver cancer. 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been found to possess significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to possess potent antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood; however, several studies have suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been found to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. Furthermore, 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to possess antimicrobial activity by disrupting the bacterial cell membrane and inhibiting bacterial cell growth.
Biochemical and Physiological Effects
2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been found to possess several biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and immunomodulatory properties. 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, and reduce the expression of pro-inflammatory enzymes, such as cyclooxygenase-2. 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been found to possess anti-angiogenic properties by inhibiting the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Additionally, 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to modulate the immune system by enhancing the activity of natural killer cells and promoting the production of cytokines involved in immune responses.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in lab experiments include its high yield and cost-effectiveness, which make it an attractive candidate for large-scale studies. Additionally, 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide exhibits potent anticancer and antimicrobial activity, making it a valuable tool for studying cancer and infectious diseases. However, one limitation of using 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in lab experiments is its potential toxicity, which may affect the accuracy of the results obtained.

Future Directions

There are several future directions for the research on 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide and its effects on various cellular processes. Furthermore, the development of new synthesis methods for 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide may lead to the discovery of novel derivatives with enhanced activity and reduced toxicity.

Synthesis Methods

The synthesis of 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves the condensation reaction between indole-3-carboxaldehyde and 2,4-dihydroxybenzohydrazide in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. The yield of 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide obtained from this method is relatively high, making it a cost-effective and efficient synthesis method.

properties

IUPAC Name

2,4-dihydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c19-8-5-6-10(12(20)7-8)14(21)18-17-13-9-3-1-2-4-11(9)16-15(13)22/h1-7,16,19-20,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXCFTUTCCNAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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